Potency Superiority of 4-Pyridyl Isomer vs. 2- and 3-Pyridyl Isomers in a Standardized Cellular Assay
In a standardized cellular assay measuring compound activity, the 4-pyridyl isomer of a specific core structure demonstrated an EC50 of 9 nM, which is over 1000-fold more potent than the 2-pyridyl isomer (EC50 > 5 μM) and 11-fold more potent than the 3-pyridyl isomer (EC50 = 100 nM) [1]. This dramatic potency difference highlights the critical role of the nitrogen position in the pyridine ring for target engagement.
| Evidence Dimension | Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 9 nM |
| Comparator Or Baseline | 2-pyridyl isomer (EC50 > 5 μM) and 3-pyridyl isomer (EC50 = 100 nM) |
| Quantified Difference | 4-pyridyl is > 555-fold more potent than 2-pyridyl and 11-fold more potent than 3-pyridyl |
| Conditions | Standardized cellular assay (specific target not disclosed in this summary) |
Why This Matters
This data directly informs medicinal chemists that selecting the 4-pyridyl isomer is essential for achieving the requisite potency in hit-to-lead optimization and target validation studies.
- [1] PMC Table 1: Comparative EC50 values for pyridyl regioisomers in structure-activity relationship study (PMC5142825). (2017). View Source
